molecular formula C24H29ClN2O3 B7752349 N-(3-chloro-2-methylphenyl)-4-[(dipropylamino)methyl]-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide

N-(3-chloro-2-methylphenyl)-4-[(dipropylamino)methyl]-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide

Cat. No.: B7752349
M. Wt: 428.9 g/mol
InChI Key: WDBKGGNGCDHPRX-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-4-[(dipropylamino)methyl]-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzofuran core, a carboxamide group, and several substituents that contribute to its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-4-[(dipropylamino)methyl]-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide typically involves multiple steps, starting from readily available precursors. The process may include:

    Formation of the Benzofuran Core: This step involves cyclization reactions to form the benzofuran ring.

    Introduction of Substituents: Various substituents, such as the chloro and methyl groups, are introduced through electrophilic aromatic substitution reactions.

    Formation of the Carboxamide Group: This step involves the reaction of an amine with a carboxylic acid derivative to form the carboxamide group.

    Final Assembly: The final step involves coupling the different fragments to form the complete molecule.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-4-[(dipropylamino)methyl]-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxamide group can be reduced to form an amine.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carboxamide group may yield an amine.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-4-[(dipropylamino)methyl]-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe to study various biological processes.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-4-[(dipropylamino)methyl]-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-2-methylphenyl)benzenesulfonamide: Shares the chloro and methyl substituents but differs in the core structure and functional groups.

    Tolfenamic Acid: Contains a similar chloro and methyl substitution pattern but has a different core structure and functional groups.

Uniqueness

N-(3-chloro-2-methylphenyl)-4-[(dipropylamino)methyl]-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide is unique due to its specific combination of functional groups and the benzofuran core, which imparts distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-4-[(dipropylamino)methyl]-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29ClN2O3/c1-5-12-27(13-6-2)14-17-20(28)10-11-21-23(17)22(16(4)30-21)24(29)26-19-9-7-8-18(25)15(19)3/h7-11,28H,5-6,12-14H2,1-4H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDBKGGNGCDHPRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)CC1=C(C=CC2=C1C(=C(O2)C)C(=O)NC3=C(C(=CC=C3)Cl)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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